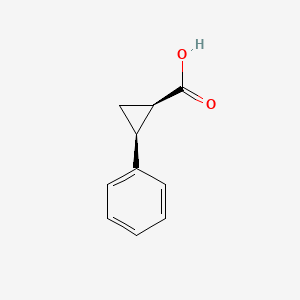
1-(3-bromopyridin-2-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopyridin-2-yl)propan-2-one is an organic compound with the molecular formula C8H8BrNO It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a bromine atom at the third position of the pyridine ring and a propan-2-one group attached to the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Bromopyridin-2-yl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 2-acetylpyridine followed by a Friedel-Crafts acylation reaction. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent and an acid catalyst such as aluminum chloride (AlCl3) for the acylation step.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and acylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromopyridin-2-yl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and mild heating.
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran), and low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid), and controlled temperatures.
Major Products:
Substitution: Various substituted pyridine derivatives.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids and other oxidized products.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopyridin-2-yl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting neurological and inflammatory conditions.
Material Science: It is utilized in the preparation of functional materials, including polymers and advanced coatings.
Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of 1-(3-bromopyridin-2-yl)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the carbonyl group play crucial roles in these interactions, facilitating binding to active sites and influencing the compound’s pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
2-Bromopyridine: Lacks the propan-2-one group, making it less versatile in certain synthetic applications.
3-Bromopyridine: Similar structure but without the carbonyl group, affecting its reactivity and applications.
1-(2-Bromopyridin-3-yl)propan-2-one: An isomer with the bromine atom at a different position, leading to different chemical properties and reactivity.
Uniqueness: 1-(3-Bromopyridin-2-yl)propan-2-one is unique due to the combination of the bromine atom and the propan-2-one group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Eigenschaften
CAS-Nummer |
1408959-01-2 |
|---|---|
Molekularformel |
C8H8BrNO |
Molekulargewicht |
214.1 |
Reinheit |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



